(2R)-2-(dimethylazaniumyl)-2-phenylacetate
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Overview
Description
(2R)-2-(dimethylazaniumyl)-2-phenylacetate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (2R)-2-(dimethylazaniumyl)-2-phenylacetate involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general laboratory synthesis involves the reaction of specific precursors under controlled conditions. For instance, one common method includes the reaction of phosgene with imidazole under anhydrous conditions, resulting in the formation of the desired compound . The reaction typically requires careful handling of reagents and maintenance of specific temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2R)-2-(dimethylazaniumyl)-2-phenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, in oxidation reactions, the compound can be converted into its oxidized form using reagents like potassium permanganate or chromium trioxide. In reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used. Substitution reactions often involve nucleophiles like hydroxide ions or amines, leading to the formation of substituted products .
Scientific Research Applications
(2R)-2-(dimethylazaniumyl)-2-phenylacetate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is studied for its potential role in biochemical pathways and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential, particularly in the treatment of certain diseases. Industrially, the compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylazaniumyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit specific biochemical pathways, resulting in the desired therapeutic or industrial outcome. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
(2R)-2-(dimethylazaniumyl)-2-phenylacetate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs, such as carbonyldiimidazole and phosgene . this compound stands out due to its enhanced stability and reactivity, making it more suitable for certain applications. The comparison highlights the compound’s uniqueness and potential advantages over other similar compounds .
Properties
IUPAC Name |
(2R)-2-(dimethylazaniumyl)-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOBRLOZPSSKKO-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C(C1=CC=CC=C1)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+](C)[C@H](C1=CC=CC=C1)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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